![molecular formula C12H10FNO2S B1671179 N-(4-fluorophenyl)benzenesulfonamide CAS No. 312-63-0](/img/structure/B1671179.png)
N-(4-fluorophenyl)benzenesulfonamide
Overview
Description
ELN484228, also known as N-(4-Fluorophenyl)benzenesulfonamide, is a cell-permeable phenylsulfonamide compound. It is primarily known for its ability to bind to monomeric alpha-synuclein, a protein implicated in Parkinson’s disease. This compound has shown potential in reversing alpha-synuclein-induced impairments in cellular models, making it a promising candidate for therapeutic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ELN484228 involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: 4-fluoroaniline and benzenesulfonyl chloride.
Solvent: Anhydrous dichloromethane.
Base: Triethylamine.
Temperature: Room temperature.
Reaction Time: Several hours.
The product, N-(4-Fluorophenyl)benzenesulfonamide, is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for ELN484228 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
ELN484228 primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in various organic transformations, including:
Nucleophilic substitution: The fluorine atom on the phenyl ring can be replaced by other nucleophiles.
Electrophilic aromatic substitution: The phenyl ring can undergo reactions with electrophiles, leading to further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative, while electrophilic aromatic substitution with bromine would produce a brominated sulfonamide .
Scientific Research Applications
Medicinal Chemistry Applications
Progesterone Receptor Antagonism:
N-(4-fluorophenyl)benzenesulfonamide derivatives have been investigated as nonsteroidal progesterone receptor (PR) antagonists. The benzenesulfonanilide skeleton serves as a promising scaffold for developing PR antagonists, which are crucial in treating conditions like uterine leiomyoma, endometriosis, and certain cancers. Research indicates that specific derivatives exhibit potent PR-antagonistic activity, with some displaying submicromolar IC50 values, indicating high efficacy in inhibiting PR activity .
Cancer Treatment:
The compound has been studied for its role in inhibiting Mer kinase, which is implicated in various cancers, including leukemia and solid tumors. Inhibitors of Mer kinase have shown potential in reducing tumor growth and enhancing the effectiveness of other cancer treatments. For example, UNC1062, a related compound, demonstrated significant anti-tumor effects in preclinical models by inhibiting Mer phosphorylation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives against multidrug-resistant strains of Mycobacterium abscessus and Mycobacterium tuberculosis. These compounds have shown superior activity compared to traditional antibiotics, making them candidates for further development as antimicrobial agents. The presence of functionalized imidazole groups enhances their efficacy against resistant strains .
Pharmacological Insights
α-Synuclein Inhibition:
this compound has been identified as an α-synuclein blocker. α-Synuclein is a protein associated with neurodegenerative diseases such as Parkinson's disease. By inhibiting this protein, the compound could potentially contribute to therapeutic strategies aimed at managing or preventing neurodegeneration .
Table 1: Summary of Biological Activities
Case Studies
-
Development of Nonsteroidal PR Antagonists:
A study focused on synthesizing various benzenesulfonamide derivatives to evaluate their PR antagonistic activity. The findings revealed that specific modifications to the sulfonamide structure significantly enhanced binding affinity and selectivity towards PR over androgen receptors . -
Antimicrobial Efficacy Against Resistant Strains:
Research conducted on novel benzenesulfonamide derivatives showed promising results against multidrug-resistant Mycobacterium abscessus. The study emphasized the need for further optimization to enhance their antimicrobial properties and explore their mechanisms of action . -
Inhibition of Mer Kinase in Cancer Models:
A preclinical investigation into the effects of UNC1062 (a derivative related to this compound) demonstrated its ability to inhibit Mer kinase effectively, leading to reduced tumor growth in xenograft models. This highlights the potential for developing targeted therapies using this class of compounds .
Mechanism of Action
ELN484228 exerts its effects by binding to pocket I of the monomeric alpha-synuclein. This binding reverses alpha-synuclein-induced impairments in phagocytosis and vesicular dynamics. The compound reduces the translocation of alpha-synuclein to the synaptic region, thereby protecting neurons from alpha-synuclein-induced toxicity . The molecular targets and pathways involved include the modulation of vesicle trafficking and the protection of dopaminergic neurons .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzenesulfonamide: A similar compound with slight structural variations.
N-(4-Chlorophenyl)benzenesulfonamide: Another sulfonamide derivative with a chlorine atom instead of fluorine.
N-(4-Bromophenyl)benzenesulfonamide: A brominated analog of ELN484228.
Uniqueness
ELN484228 is unique due to its specific binding affinity for monomeric alpha-synuclein and its ability to reverse alpha-synuclein-induced impairments. This makes it particularly valuable for research into neurodegenerative diseases like Parkinson’s disease .
Biological Activity
N-(4-fluorophenyl)benzenesulfonamide, also known as 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (4-FBS), is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a fluorine atom attached to a phenyl ring, which plays a crucial role in its biological activity. The sulfonamide group is known for its ability to interact with various biological targets, making this compound a subject of interest in medicinal chemistry.
Research indicates that this compound acts primarily through inhibition of carbonic anhydrase (CA), an enzyme that regulates bicarbonate and pH levels in biological systems. This inhibition has been linked to enhanced dopaminergic tone and normalization of neuroplasticity, particularly in the context of drug addiction and behavioral sensitization.
Case Study: Nicotine-Induced Behavioral Sensitization
A significant study explored the effects of 4-FBS on nicotine-induced behavioral sensitization in mice. The study involved administering varying doses of 4-FBS (20, 40, and 60 mg/kg) alongside nicotine. Key findings included:
- Locomotor Activity : All doses of 4-FBS significantly attenuated nicotine-induced locomotor activity.
- Adenosine Levels : The highest dose (60 mg/kg) resulted in a marked decrease in adenosine levels in the striatum, suggesting a potential mechanism for its effects on behavior .
Biological Activities
The compound exhibits several biological activities that are noteworthy:
- Antioxidant Activity : this compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in various cellular models.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzenesulfonamide, including this compound, possess antibacterial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest strong efficacy against pathogens like E. coli and C. albicans.
- Cardiovascular Effects : In isolated rat heart models, related sulfonamides have shown potential to influence perfusion pressure and coronary resistance, indicating cardiovascular implications .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(4-fluorophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZORQGXJAXEIGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304155 | |
Record name | N-(4-fluorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312-63-0 | |
Record name | 312-63-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-fluorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-fluorophenyl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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